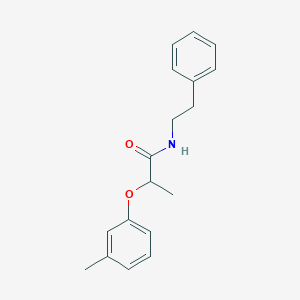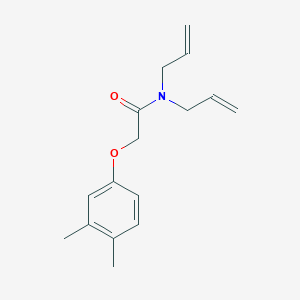![molecular formula C21H15Cl2N3O2S B250171 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250171.png)
2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as DCPTB and is a thioamide derivative of benzamide. DCPTB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that are involved in the regulation of various cellular processes.
作用机制
DCPTB inhibits PTP activity by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the inhibition of cellular signaling pathways. DCPTB has been shown to be a competitive inhibitor of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and physiological effects:
DCPTB has been shown to have several biochemical and physiological effects. Inhibition of PTP activity by DCPTB has been shown to lead to the activation of several cellular signaling pathways, including the insulin signaling pathway. This activation has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. DCPTB has also been shown to have anti-inflammatory effects by inhibiting the activity of this compound involved in the regulation of the immune response.
实验室实验的优点和局限性
DCPTB is a potent inhibitor of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide and has been shown to have therapeutic potential in the treatment of various diseases. However, its use in lab experiments has some limitations. DCPTB is a small molecule inhibitor and may have off-target effects on other enzymes. Additionally, its potency may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the use of DCPTB in scientific research. One potential direction is the development of more potent and selective inhibitors of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide. Another direction is the investigation of the therapeutic potential of DCPTB in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders. Additionally, the use of DCPTB in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.
合成方法
DCPTB can be synthesized using a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with aniline to form 2,4-dichloro-N-phenylbenzamide. This intermediate is then reacted with phenyl isothiocyanate to form 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide.
科学研究应用
DCPTB is widely used in scientific research as a potent inhibitor of 2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide. This compound are enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. DCPTB has been shown to inhibit the activity of several this compound, including PTP1B, TCPTP, and SHP-2. This inhibition has been shown to have therapeutic potential in the treatment of various diseases.
属性
分子式 |
C21H15Cl2N3O2S |
|---|---|
分子量 |
444.3 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-13-10-11-15(17(23)12-13)19(27)26-21(29)25-18-9-5-4-8-16(18)20(28)24-14-6-2-1-3-7-14/h1-12H,(H,24,28)(H2,25,26,27,29) |
InChI 键 |
XLMPXXZDZYDOSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
